5-CM-H2Dcfda

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

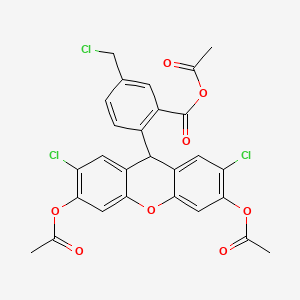

5-CM-H2DCFDA is a member of the class of xanthenes that is the acetic anhydride of dihydrofluorescein diacetate carrying additional chloro substituents at positions 2 and 7 as well as a chloromethyl substituent meta to the anhydride function. It is a member of xanthenes, an acetate ester, an organochlorine compound and an acyclic carboxylic anhydride. It derives from a fluorescein.

Wissenschaftliche Forschungsanwendungen

Oxidative Stress Detection

5-CM-H2DCFDA serves as a critical tool for assessing oxidative stress in cells. Upon entering the cell, the acetate groups are cleaved by esterases, leading to the formation of a non-fluorescent compound that becomes fluorescent when oxidized by ROS. This property allows researchers to quantify oxidative stress levels through fluorescence measurements, making it essential for studies involving cellular responses to oxidative damage.

Case Study: Feline Astrocyte Cell Line

A study demonstrated the efficacy of this compound in detecting oxidative stress in feline astrocytes. When exposed to hydrogen peroxide, an increase in fluorescence was observed, indicating elevated ROS levels. This assay was effective for screening oxidative environments and could be employed in pathogenesis investigations to identify specific ROS involved in cellular damage .

In Vitro Studies on Cellular Responses

The compound has been extensively used in vitro to explore cellular responses under oxidative stress conditions. Its application spans various cell types, including cancer cells and primary cell cultures.

Case Study: Medium-Throughput System

Research utilizing a medium-throughput system highlighted the use of this compound for assessing intracellular ROS levels in enterocytes (IPEC-J2 cells). The study indicated that fluorescence measurements could be influenced by factors such as probe leakage and cellular efflux mechanisms. The findings emphasized the importance of optimizing experimental protocols to enhance sensitivity and specificity when measuring ROS production .

Autophagy Regulation Studies

This compound has been linked to autophagy regulation through its role in detecting superoxide and hydrogen peroxide levels within cells. Autophagy is crucial for maintaining cellular homeostasis and is influenced by oxidative stress.

Case Study: Superoxide and Autophagy

In a study examining the relationship between superoxide generation and autophagy, this compound was employed to measure ROS levels. The results indicated that superoxide plays a significant role in regulating autophagic processes, thereby linking oxidative stress with cellular degradation pathways .

Toxicological Assessments

The compound is also instrumental in toxicological studies, where it helps evaluate the impact of various substances on cellular oxidative stress.

Case Study: Hepatic Cell Toxicity

A study investigating the effects of fungus-derived hydroxyl radicals on hepatic cells used this compound to detect ROS production following exposure to toxic agents. The findings revealed that increased ROS levels correlated with enhanced cell death, underscoring the relevance of oxidative stress in toxicological assessments .

Methodological Innovations

Recent methodological advancements have improved the application of this compound for detecting ROS during different phases of the cell cycle.

Case Study: Cell Cycle Analysis

A modified method was developed to simultaneously monitor ROS generation and cellular responses during the cell cycle using fixed samples stained with this compound. This approach allowed researchers to track changes in oxidative stress across different phases, providing insights into how ROS influences cell cycle dynamics .

Data Summary Table

Eigenschaften

CAS-Nummer |

1219794-09-8 |

|---|---|

Molekularformel |

C27H19Cl3O8 |

Molekulargewicht |

577.8 g/mol |

IUPAC-Name |

acetyl 5-(chloromethyl)-2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate |

InChI |

InChI=1S/C27H19Cl3O8/c1-12(31)35-24-9-22-18(7-20(24)29)26(19-8-21(30)25(36-13(2)32)10-23(19)38-22)16-5-4-15(11-28)6-17(16)27(34)37-14(3)33/h4-10,26H,11H2,1-3H3 |

InChI-Schlüssel |

MGBKFIKRHPXEGN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=C(C=C4)CCl)C(=O)OC(=O)C)Cl |

Kanonische SMILES |

CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=C(C=C4)CCl)C(=O)OC(=O)C)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CM-H2DCFDA; CMH2DCFDA; CM H2DCFDA |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.